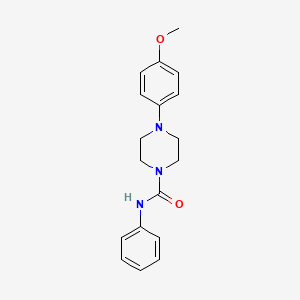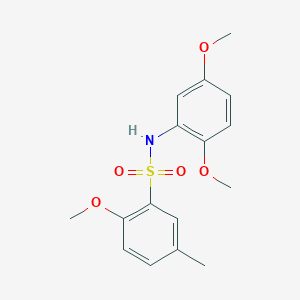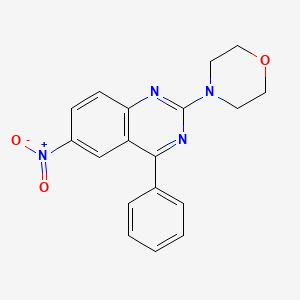
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-6-nitro-4-phenylquinazoline (also known as PD153035) is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Mecanismo De Acción
PD153035 works by selectively binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the activation of downstream signaling pathways involved in cell growth and proliferation. This inhibition of EGFR signaling ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
PD153035 has been shown to have a number of biochemical and physiological effects on cancer cells. It has been demonstrated to inhibit the phosphorylation of EGFR and downstream signaling molecules such as AKT and ERK, leading to a decrease in cell proliferation and an increase in apoptosis. Additionally, PD153035 has been shown to inhibit the migration and invasion of cancer cells, suggesting a potential role in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PD153035 has several advantages for use in lab experiments. It is highly specific for EGFR and has minimal off-target effects, making it a valuable tool for studying EGFR signaling pathways. However, PD153035 has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several potential future directions for research involving PD153035. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of PD153035. Additionally, there is ongoing research into the combination of PD153035 with other cancer therapies to enhance its efficacy. Finally, there is a growing interest in the use of PD153035 as a diagnostic tool for the detection of EGFR mutations in cancer patients.
Métodos De Síntesis
PD153035 can be synthesized through a multi-step process involving the reaction of 2-nitroaniline with ethyl acetoacetate to form 2-nitro-4-phenylquinoline. This compound is then reacted with morpholine to form 2-(4-morpholinyl)-4-phenylquinazoline, which is subsequently nitrosated to form PD153035.
Aplicaciones Científicas De Investigación
PD153035 has been widely used in scientific research to study the role of EGFR in cancer development and progression. It has been demonstrated to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells.
Propiedades
IUPAC Name |
4-(6-nitro-4-phenylquinazolin-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-22(24)14-6-7-16-15(12-14)17(13-4-2-1-3-5-13)20-18(19-16)21-8-10-25-11-9-21/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGKENRHVXBDIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

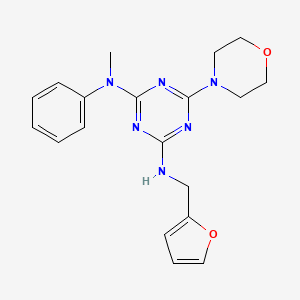
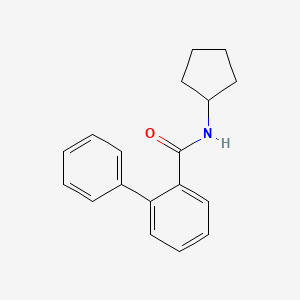
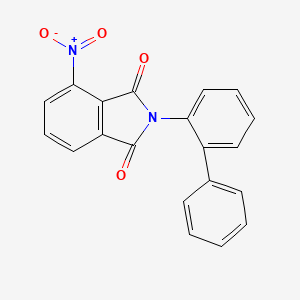
![N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5782785.png)
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)

![2-ethoxy-4-{[4-(2-hydroxyethyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5782806.png)

![N-[3-(isobutyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5782820.png)
